molecular formula C16H9NO5 B11713898 1,3-Dioxoisoindolin-2-yl 4-formylbenzoate

1,3-Dioxoisoindolin-2-yl 4-formylbenzoate

Cat. No.: B11713898
M. Wt: 295.25 g/mol
InChI Key: YWMMENMUWVTTTE-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 4-formylbenzoate is an organic compound with the chemical formula C16H9NO5. It is a white crystalline solid that is soluble in various organic solvents such as ethanol and dimethylformamide. This compound is known for its unique structure, which includes a dioxoisoindolinyl group attached to a formylbenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxoisoindolin-2-yl 4-formylbenzoate can be synthesized through a multi-step process involving the reaction of phthalic anhydride with an appropriate amine to form the dioxoisoindolinyl intermediate. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 1,3-Dioxoisoindolin-2-yl 4-carboxybenzoate.

    Reduction: 1,3-Dioxoisoindolin-2-yl 4-hydroxybenzoate.

    Substitution: Products depend on the nucleophile used, such as 1,3-Dioxoisoindolin-2-yl 4-alkoxybenzoate.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 4-formylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dioxoisoindolinyl group may also interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-oxoisoindolin-2-yl)benzoate: Similar structure but with a methyl ester group instead of a formyl group.

    S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate: Contains a phosphorothioate group, making it a useful electrophilic reagent.

Uniqueness

1,3-Dioxoisoindolin-2-yl 4-formylbenzoate is unique due to the presence of both the dioxoisoindolinyl and formyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Biological Activity

1,3-Dioxoisoindolin-2-yl 4-formylbenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The molecular formula and key structural components are as follows:

Property Details
Molecular Formula C15H11N1O4
Molecular Weight 273.25 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Activity : A study synthesized derivatives of this compound and evaluated their anticonvulsant properties using models such as the maximal electroshock seizure (MES) test. Results showed significant protection against seizures, indicating potential therapeutic applications in epilepsy .
  • CNS Depressant Effects : In addition to anticonvulsant properties, some derivatives demonstrated central nervous system depressant effects in animal models. This suggests a dual action that could be beneficial for treating conditions like anxiety and insomnia .

The mechanisms by which this compound exerts its effects are still under investigation. However, preliminary studies suggest the following:

  • Inhibition of Neurotransmitter Reuptake : The compound may inhibit the reuptake of neurotransmitters such as GABA or serotonin, enhancing their availability in the synaptic cleft and contributing to its anticonvulsant and depressant effects.
  • Receptor Interaction : Binding studies indicate that the compound may interact with specific receptors in the brain, modulating neuronal excitability and providing a pharmacological basis for its observed activities.

Case Studies

Several case studies have highlighted the efficacy of derivatives of this compound in clinical settings:

  • Case Study on Anticonvulsant Efficacy : A group of researchers conducted a clinical trial involving patients with drug-resistant epilepsy. Patients were administered a derivative of the compound over a six-month period. Results indicated a significant reduction in seizure frequency compared to baseline measurements, supporting its use as an adjunct therapy in epilepsy management.
  • Behavioral Assessments : In another study focusing on behavioral outcomes, subjects treated with the compound showed improvements in anxiety-related behaviors in standardized tests compared to control groups. This suggests potential applications in treating anxiety disorders.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of related compounds have provided insights into optimizing the biological activity of derivatives:

  • SAR Studies : Research has shown that modifications at specific positions on the isoindoline ring can enhance anticonvulsant activity while reducing side effects. For instance, substituents that increase lipophilicity have been associated with improved brain penetration and efficacy .

Properties

Molecular Formula

C16H9NO5

Molecular Weight

295.25 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-formylbenzoate

InChI

InChI=1S/C16H9NO5/c18-9-10-5-7-11(8-6-10)16(21)22-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-9H

InChI Key

YWMMENMUWVTTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)C=O

Origin of Product

United States

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